Cas no 7499-08-3 (3-Chloro-2-methylbenzoic acid)

3-Chloro-2-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₂. This compound features a chloro group at the 3-position and a methyl group at the 2-position of the aromatic ring, which influence its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents enhances its utility in regioselective reactions. Its crystalline solid form and moderate solubility in organic solvents facilitate handling and purification. The compound is valued for its stability and consistent performance in synthetic applications.
3-Chloro-2-methylbenzoic acid structure
3-Chloro-2-methylbenzoic acid structure
Product name:3-Chloro-2-methylbenzoic acid
CAS No:7499-08-3
MF:C8H7ClO2
MW:170.59298157692
MDL:MFCD00053312
CID:47526
PubChem ID:82010

3-Chloro-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-methylbenzoic acid
    • 3-Chloro-o-toluic acid
    • 2-Methyl -3-Chlorobenzoic acid
    • 3-Chlor-2-methyl-benzoesaeure
    • 3-chloro-2-methyl-benzoic acid
    • 3-Chlor-o-toluylsaeure
    • Benzoic acid,3-chloro-2-methyl
    • o-Toluic acid,3-chloro
    • Benzoic acid, 3-chloro-2-methyl-
    • o-Toluic acid, 3-chloro-
    • 3-Chloro-2-methylbenzoicacid
    • 2-methyl-3-chlorobenzoic acid
    • PubChem8362
    • 2-Carboxy-6-chlorotoluene
    • 3chloro-2-methylbenzoic acid
    • 3-chloro-2-methybenzoic acid
    • KSC497Q4T
    • 3-Chloro-2-methyl benzoic acid
    • 2-methyl-3-chloro-benzoic acid
    • 3-Chloro-2-
    • 7499-08-3
    • Z1255364850
    • SY014306
    • 3-Chloro-2-methylbenzoic acid, 98%
    • C2057
    • AKOS005258513
    • DTXSID30225946
    • FS-1281
    • NSC407522
    • HXGHMCLCSPQMOR-UHFFFAOYSA-N
    • NSC-407522
    • SCHEMBL99535
    • EN300-111723
    • AE-562/40230280
    • BCP24554
    • NSC 407522
    • BRN 1072826
    • AM20060893
    • FT-0636511
    • MFCD00053312
    • CS-W002261
    • 4-09-00-01705 (Beilstein Handbook Reference)
    • J-512199
    • AC-5777
    • InChI=1/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11
    • DTXCID60148437
    • 3-CMBA
    • DB-304507
    • Benzoic acid, 3-chloro-2-methyl-(9CI)
    • DB-031117
    • MDL: MFCD00053312
    • Inchi: 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
    • InChI Key: HXGHMCLCSPQMOR-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C([H])C(C(=O)O[H])=C1C([H])([H])[H]
    • BRN: 1072826

Computed Properties

  • Exact Mass: 170.01300
  • Monoisotopic Mass: 170.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Solid
  • Density: 1.31
  • Melting Point: 162.0 to 166.0 deg-C
  • Boiling Point: 290.9℃ at 760 mmHg
  • Flash Point: 129.7℃
  • Refractive Index: 1.573
  • PSA: 37.30000
  • LogP: 2.34660

3-Chloro-2-methylbenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:XU1645000
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

3-Chloro-2-methylbenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Chloro-2-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1041882-10g
3-Chloro-2-methylbenzoic acid
7499-08-3 98%
10g
¥45.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2057-1G
3-Chloro-2-methylbenzoic Acid
7499-08-3 >97.0%(GC)(T)
1g
¥60.00 2024-04-15
eNovation Chemicals LLC
D403686-5kg
3-Chloro-2-methylbenzoic acid
7499-08-3 97%
5kg
$1600 2024-06-05
Enamine
EN300-111723-0.25g
3-chloro-2-methylbenzoic acid
7499-08-3 95%
0.25g
$19.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1041882-25g
3-Chloro-2-methylbenzoic acid
7499-08-3 98%
25g
¥82.00 2024-07-28
TRC
C587570-500mg
3-Chloro-2-methylbenzoic acid
7499-08-3
500mg
$64.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C123494-1g
3-Chloro-2-methylbenzoic acid
7499-08-3 98%
1g
¥29.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2057-5G
3-Chloro-2-methylbenzoic Acid
7499-08-3 >97.0%(GC)(T)
5g
¥170.00 2024-04-15
TRC
C587570-1g
3-Chloro-2-methylbenzoic acid
7499-08-3
1g
$ 60.00 2022-06-06
AstaTech
58188-5/G
3-CHLORO-2-METHYL-BENZOIC ACID
7499-08-3 98%
5g
$19 2023-09-16

3-Chloro-2-methylbenzoic acid Production Method

3-Chloro-2-methylbenzoic acid Related Literature

Additional information on 3-Chloro-2-methylbenzoic acid

Professional Introduction to 3-Chloro-2-methylbenzoic acid (CAS No. 7499-08-3)

3-Chloro-2-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7499-08-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoic acid derivative features a chloro substituent at the 3-position and a methyl group at the 2-position, endowing it with unique chemical properties that make it valuable in synthetic applications and as an intermediate in drug development.

The structural configuration of 3-Chloro-2-methylbenzoic acid contributes to its reactivity, making it a versatile building block in organic synthesis. The presence of the chloro group enhances its electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group influences electronic distribution and steric hindrance. These characteristics are exploited in various synthetic pathways, including the preparation of more complex molecules such as pharmaceuticals and agrochemicals.

In recent years, 3-Chloro-2-methylbenzoic acid has garnered attention in medicinal chemistry due to its potential as a precursor for bioactive compounds. Researchers have explored its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active agents. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The benzoic acid moiety itself is well-documented for its role in drug design, often contributing to metabolic stability and solubility profiles of therapeutic molecules.

One notable application of 3-Chloro-2-methylbenzoic acid is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The chloro and methyl substituents provide handles for further functionalization, allowing chemists to tailor the molecule for specific biological targets. Additionally, studies have demonstrated its role in developing kinase inhibitors, where the rigid aromatic core enhances binding affinity to protein targets. These findings underscore the compound's importance in modern drug discovery pipelines.

The chemical behavior of 3-Chloro-2-methylbenzoic acid is also influenced by its solubility and stability under various conditions. As a solid at room temperature, it is relatively stable but can undergo hydrolysis or oxidation under extreme pH or temperature regimes. This stability makes it a practical choice for long-term storage and handling in laboratory settings. Furthermore, its moderate solubility in organic solvents allows for easy purification and formulation into reaction mixtures.

Advances in computational chemistry have further enhanced the utility of 3-Chloro-2-methylbenzoic acid by enabling rapid screening of derivatives for desired pharmacokinetic properties. Molecular modeling techniques predict how modifications to the chloro or methyl substituents might affect metabolic pathways or target interactions. Such predictions are invaluable in reducing experimental trial-and-error, thereby accelerating the drug development process.

Industrial applications of 3-Chloro-2-methylbenzoic acid extend beyond pharmaceuticals into materials science. For example, its derivatives have been explored as intermediates in producing dyes and polymers with specific optical or electronic properties. The versatility of this compound underscores its broad utility across multiple scientific disciplines.

The synthesis of 3-Chloro-2-methylbenzoic acid itself is well-established, typically involving chlorination and methylation reactions starting from benzoic acid precursors. Recent methodologies have focused on greener synthetic routes, employing catalytic processes that minimize waste and energy consumption. Such innovations align with global efforts to promote sustainable chemistry practices.

Future research directions for 3-Chloro-2-methylbenzoic acid may explore its role in developing treatments for emerging infectious diseases. The rise of antibiotic-resistant pathogens has spurred interest in novel antimicrobial agents, where structurally diverse compounds like this one offer promising starting points. Additionally, investigating its potential as a chiral building block could unlock new avenues in asymmetric synthesis.

In conclusion, 3-Chloro-2-methylbenzoic acid (CAS No. 7499-08-3) remains a cornerstone compound in synthetic chemistry and pharmaceutical innovation. Its unique structural features enable diverse applications, from drug development to material science, while ongoing research continues to uncover new possibilities for its use. As methodologies evolve toward greater efficiency and sustainability, this compound will undoubtedly continue to play a pivotal role in scientific advancements.

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